molecular formula C9H8FNO4 B12851085 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone

1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone

Cat. No.: B12851085
M. Wt: 213.16 g/mol
InChI Key: DYWIZKMKKLNWBV-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8FNO4 and a molecular weight of 213.16 g/mol It is characterized by the presence of a fluoro, methoxy, and nitro group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-fluoro-5-methoxyacetophenone using a mixture of concentrated sulfuric acid and nitric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(2-Fluoro-5-methoxy-4-aminophenyl)ethanone.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids and other oxidized derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluoro, nitro) and electron-donating (methoxy) groups on the aromatic ring provides a unique balance of properties that can be exploited in various applications.

Properties

Molecular Formula

C9H8FNO4

Molecular Weight

213.16 g/mol

IUPAC Name

1-(2-fluoro-5-methoxy-4-nitrophenyl)ethanone

InChI

InChI=1S/C9H8FNO4/c1-5(12)6-3-9(15-2)8(11(13)14)4-7(6)10/h3-4H,1-2H3

InChI Key

DYWIZKMKKLNWBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)[N+](=O)[O-])OC

Origin of Product

United States

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